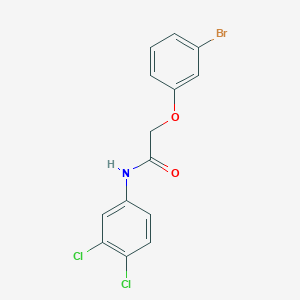
2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate is an organic compound with the molecular formula C19H17NO4. This compound is characterized by the presence of an isoindoline-1,3-dione moiety, which is a common structural motif in various biologically active molecules .
Métodos De Preparación
The synthesis of 2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism of action of 2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate can be compared with other similar compounds, such as:
Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate: This compound shares the isoindoline-1,3-dione moiety but has different substituents, leading to variations in its chemical and biological properties.
N-isoindoline-1,3-dione derivatives: These compounds have similar structural features and are used in various applications, including pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C19H17NO4 |
|---|---|
Peso molecular |
323.3g/mol |
Nombre IUPAC |
2-methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C19H17NO4/c1-12(2)11-24-19(23)13-6-5-7-14(10-13)20-17(21)15-8-3-4-9-16(15)18(20)22/h3-10,12H,11H2,1-2H3 |
Clave InChI |
RFRDSIHFFPPXML-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC(C)COC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-N'-{5-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386972.png)

![2-(4-iodophenoxy)-N'-{2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386977.png)
![2-(4-iodophenoxy)-N'-[2-(octyloxy)benzylidene]acetohydrazide](/img/structure/B386978.png)



![N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B386988.png)





